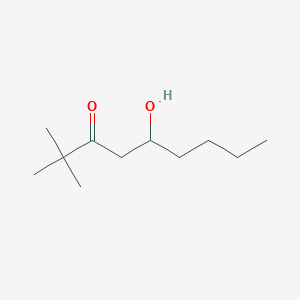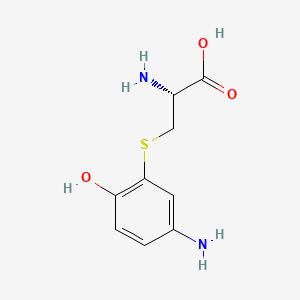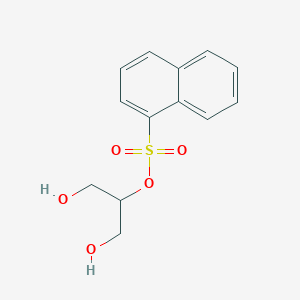
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate is a chemical compound that belongs to the class of naphthalenesulfonates These compounds are derivatives of sulfonic acid containing a naphthalene functional unit
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of the 1,3-dihydroxypropan-2-yl group. The reaction conditions often require the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced separation techniques to isolate the final product.
化学反应分析
Types of Reactions
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced forms.
科学研究应用
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate involves its interaction with molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonate groups into other molecules. This activity is mediated through electrophilic aromatic substitution reactions, where the sulfonate group is transferred to the target molecule.
相似化合物的比较
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonate with similar properties but different structural configuration.
1,8-Naphthalimide derivatives: Compounds with naphthalene cores used in various applications, including organic light-emitting diodes (OLEDs).
Uniqueness
1,3-Dihydroxypropan-2-yl naphthalene-1-sulfonate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its dual functional groups (hydroxy and sulfonate) allow for versatile chemical modifications and interactions, making it valuable in both research and industrial contexts.
属性
CAS 编号 |
92917-18-5 |
|---|---|
分子式 |
C13H14O5S |
分子量 |
282.31 g/mol |
IUPAC 名称 |
1,3-dihydroxypropan-2-yl naphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O5S/c14-8-11(9-15)18-19(16,17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2 |
InChI 键 |
HPIXADXTNKCPNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
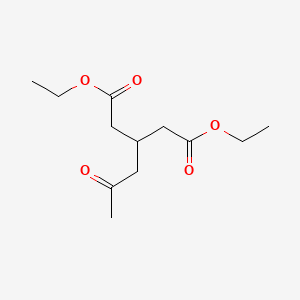

![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
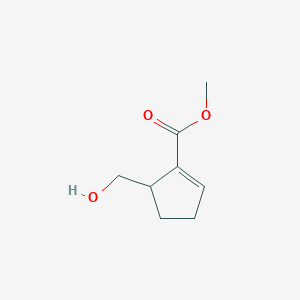
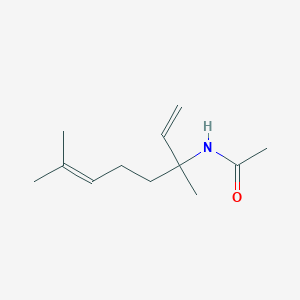
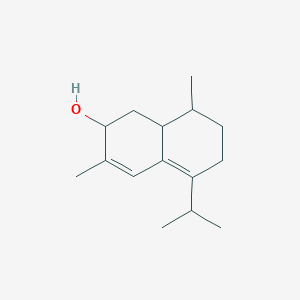
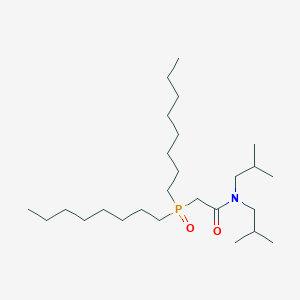
![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
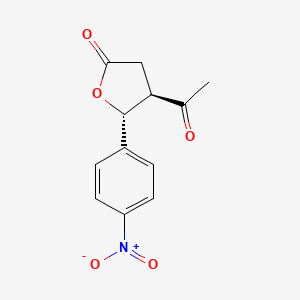
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
